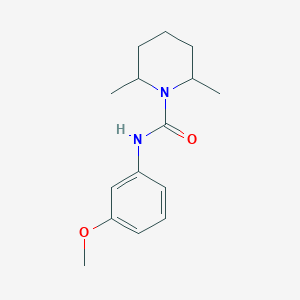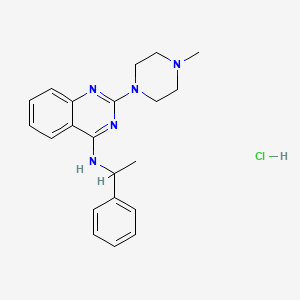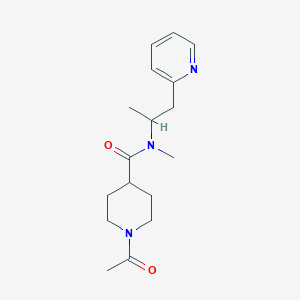![molecular formula C22H24Cl2N2O2 B5294965 {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride, also known as Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, in Japan. Since then, Y-27632 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride binds to the ATP-binding site of ROCK and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in actin cytoskeleton organization, cell adhesion, and migration. {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride has also been shown to activate the myosin phosphatase pathway, which further contributes to its inhibitory effects on ROCK.
Biochemical and physiological effects:
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have a wide range of biochemical and physiological effects, including:
1. Inhibition of cell migration and invasion: {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride can inhibit the migration and invasion of cancer cells by modulating actin cytoskeleton organization and cell adhesion.
2. Promotion of cell survival: {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride can promote cell survival by activating the Akt signaling pathway.
3. Induction of cell differentiation: {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride can induce the differentiation of stem cells into specific cell types by modulating the expression of differentiation markers.
4. Inhibition of smooth muscle contraction: {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride can inhibit smooth muscle contraction by modulating the myosin phosphatase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride has several advantages for use in lab experiments, including:
1. Specificity: {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride is a specific inhibitor of ROCK and does not affect other kinases.
2. Reversibility: {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride is a reversible inhibitor of ROCK and its effects can be easily reversed by removing the compound.
3. Availability: {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride is commercially available and can be easily obtained.
However, there are also some limitations to the use of {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments, including:
1. Toxicity: {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride can be toxic to cells at high concentrations.
2. Off-target effects: {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride may have off-target effects on other cellular processes.
3. Variability: The effects of {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride can vary depending on the cell type and experimental conditions.
Orientations Futures
For the use of {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride include the development of new ROCK inhibitors, investigation of ROCK in disease, use in tissue engineering, and combination therapy.
Méthodes De Synthèse
The synthesis of {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride involves several chemical reactions, starting with the reaction of 4-bromobenzyl alcohol with 2-chlorobenzyl chloride to form 4-[(2-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 3-ethoxybenzyl chloride to form {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl} alcohol. The final step involves the reaction of {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl} alcohol with 4-pyridinylmethylamine hydrochloride to form {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride.
Applications De Recherche Scientifique
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride has been widely used in scientific research as a tool to study the role of ROCK in various cellular processes. ROCK is a serine/threonine kinase that regulates actin cytoskeleton organization, cell adhesion, migration, and proliferation. By inhibiting ROCK activity, {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride can modulate these cellular processes and provide insights into the underlying mechanisms.
Propriétés
IUPAC Name |
N-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-26-22-13-18(15-25-14-17-9-11-24-12-10-17)7-8-21(22)27-16-19-5-3-4-6-20(19)23;/h3-13,25H,2,14-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMLTJBGKVQZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)
![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)

![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)



![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)

![7-{2-[5,7-dibromo-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5294979.png)